N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide
Description
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c16-12-3-1-2-4-14(12)21-8-6-15(19)18-13(9-17)11-5-7-20-10-11/h1-4,11,13H,5-8,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCGDMEYGRBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)CCSC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of oxolane derivatives with cyanoacetic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide undergoes various types of chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the fluorophenyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Functional Group Analysis
The table below highlights structural similarities and differences between the target compound and analogs from the evidence:
Structural and Functional Insights
Oxolane vs. Aromatic Rings
- The target compound’s oxolane ring (a saturated heterocycle) contrasts with the phenoxyphenyl group in tau-fluvalinate .
Halogenated Aryl Sulfanyl Groups
- The 2-fluorophenylsulfanyl group in the target differs from the 3-chlorophenylsulfanyl group in ’s pyrazole derivative . Fluorine’s higher electronegativity may reduce electron density in the aromatic ring, affecting binding to biological targets (e.g., enzymes or receptors).
Backbone and Substituent Chemistry
Research Findings and Implications
Electronic and Steric Effects
- The 2-fluorophenylsulfanyl group’s electron-withdrawing nature may enhance resistance to oxidative degradation compared to non-fluorinated analogs.
- The cyano group could act as a hydrogen-bond acceptor, mimicking nitriles in pesticides like tau-fluvalinate, which target insect nervous systems .
Metabolic and Environmental Behavior
- Compounds with oxolane rings (e.g., tetrahydrofuran derivatives) often exhibit moderate environmental persistence due to reduced ring strain and slower degradation compared to fully saturated or aromatic systems.
Limitations in Evidence
- No direct data on the target compound’s synthesis, activity, or toxicity were found in the provided evidence. Conclusions are inferred from structural analogs.
Biological Activity
N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C15H18FN3O3S
- Molecular Weight : 309.39 g/mol
- IUPAC Name : this compound
The presence of a cyano group, oxolane ring, and a 2-fluorophenyl moiety suggests possible interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Dopamine Receptor Modulation : The compound has been studied for its potential as a dopamine D3 receptor antagonist, which may have implications in treating neuropsychiatric disorders .
- Inhibition of Fibroblast Growth Factor Receptor (FGFR) : It has been suggested that this compound could inhibit FGFR4, which is involved in various cancer pathways .
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may possess antimicrobial activity, although specific data on this compound is limited.
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
| Effect | Description |
|---|---|
| Antagonistic Activity | Acts on dopamine receptors, potentially influencing mood and behavior. |
| Anticancer Potential | May inhibit pathways associated with tumor growth via FGFR modulation. |
| Antimicrobial Activity | Related compounds show promise in combating bacterial infections. |
Case Studies
- Neuropsychiatric Disorders : A study investigated the effects of similar compounds on animal models of depression and anxiety, showing significant improvements in behavior when dopamine D3 receptors were targeted .
- Cancer Research : In vitro studies have shown that FGFR4 inhibitors can reduce cell proliferation in certain cancer cell lines, supporting the hypothesis that this compound may have anticancer properties .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide?
- Methodology : Synthesis involves multi-step reactions, including thioether bond formation (for the 2-fluorophenylsulfanyl group), cyanoalkylation (for the oxolan-3-ylmethyl moiety), and amide coupling. Key challenges include optimizing regioselectivity during sulfanyl group attachment and preventing racemization during amide bond formation.
- Critical Parameters : Use anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–5°C for cyanoalkylation), and catalysts like EDCI/HOBt for amide coupling. Confirm intermediate purity via TLC and HPLC-MS .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- 1H/13C-NMR : Verify proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm, oxolane protons at δ 3.5–4.0 ppm) .
- FTIR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z).
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Test in DMSO (stock solutions), aqueous buffers (pH 4–9), and ethanol. Poor aqueous solubility is expected due to the fluorophenyl and cyano groups; consider surfactants or co-solvents (e.g., PEG-400) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation pathways may include hydrolysis of the cyano group or oxidation of the sulfanyl moiety .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions for this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like cysteine proteases or kinases, leveraging the sulfanyl group’s nucleophilic reactivity .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) focusing on hydrogen bonds between the amide group and catalytic residues .
- Validation : Compare predictions with SPR (Surface Plasmon Resonance) binding assays (e.g., KD measurements) .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC50 values for enzyme inhibition may arise from assay conditions (e.g., pH, ionic strength).
- Troubleshooting :
- Standardize assays using reference inhibitors (e.g., E-64 for cysteine proteases).
- Validate cell permeability via LC-MS/MS quantification of intracellular compound levels .
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results from heterogeneous studies .
Q. What strategies optimize in vivo pharmacokinetics while retaining activity?
- Structural Modifications :
- Introduce PEGylated linkers to enhance half-life.
- Replace the fluorophenyl group with trifluoromethylpyridine for improved metabolic stability .
- In Vivo Testing :
- ADME : Use radiolabeled (14C) compound in rodent studies to track absorption and excretion.
- Tissue Distribution : Employ MALDI-TOF imaging for spatial resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
